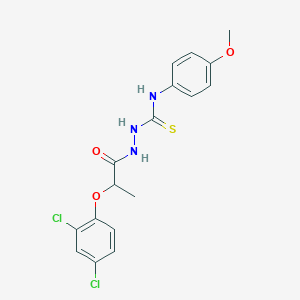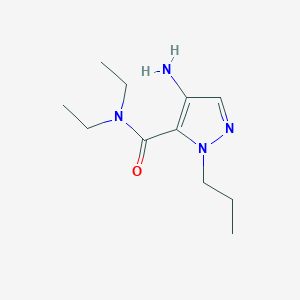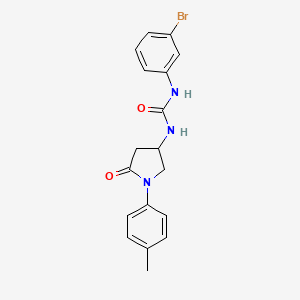![molecular formula C22H26N4O3 B2674607 N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034595-20-3](/img/structure/B2674607.png)
N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of tetrahydroquinazoline . Tetrahydroquinazoline derivatives have been studied for their potential biological activities .
Synthesis Analysis
Tetrahydroquinazoline derivatives can be synthesized and characterized using various spectral techniques . The general procedure for the synthesis involves stirring a mixture of tetrahydroquinazoline derivative, corresponding amine, and DIPEA in ethanol for 24 hours .Molecular Structure Analysis
The molecular structure of tetrahydroquinazoline derivatives can be analyzed using spectral techniques such as 1H and 13C NMR, LCMS, and IR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of tetrahydroquinazoline derivatives typically involve the reaction of a tetrahydroquinazoline derivative with a corresponding amine .Physical And Chemical Properties Analysis
The physical and chemical properties of tetrahydroquinazoline derivatives can be analyzed using various techniques, including NMR and LCMS .科学的研究の応用
Synthesis and Characterization of Novel Compounds
Researchers have synthesized a range of novel compounds derived from structures similar to "N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide," focusing on their potential as therapeutic agents. These compounds are characterized using various spectral techniques, indicating their suitability for further biological evaluation (Selvakumar & Elango, 2017).
Pharmacological Applications
Studies have shown that derivatives of quinazolin-4-yl)piperidine exhibit significant biological activities, including antibacterial properties. The research emphasizes the importance of the quinazoline nucleus and its derivatization for developing new pharmacologically active compounds (Selvakumar & Elango, 2017).
Anticancer Activity
Compounds structurally related to "N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide" have been explored for their potential anticancer activity. The synthesis and characterization of amino- and sulfanyl-derivatives of benzoquinazolinones have been investigated, with some derivatives showing significant anticancer activity, highlighting the therapeutic potential of these compounds (Nowak et al., 2015).
Antimicrobial Activity
Derivatives of the compound have been synthesized and evaluated for their antimicrobial activity against various bacterial strains, demonstrating the potential of these compounds in addressing antibiotic resistance and the development of new antimicrobial agents (Babu, Srinivasulu, & Kotakadi, 2015).
作用機序
将来の方向性
特性
IUPAC Name |
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c27-22(20-13-28-18-7-3-4-8-19(18)29-20)25-15-9-11-26(12-10-15)21-16-5-1-2-6-17(16)23-14-24-21/h3-4,7-8,14-15,20H,1-2,5-6,9-13H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMMNPISERIEMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4COC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-dimethyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B2674524.png)
![4-methyl-3,9b-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B2674526.png)

![6-[[5-butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2674529.png)

![2-(3-(indolin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2674531.png)
![8-ethoxy-2-(4-ethylphenyl)-1,4-dihydrochromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2674533.png)
![N-(3-nitrophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2674534.png)



![N-(3-ethoxypropyl)-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2674544.png)
![7-Fluoro-3-[[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2674545.png)
